![molecular formula C9H7F2NO5 B2457310 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid CAS No. 1178286-57-1](/img/structure/B2457310.png)
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid (DFENB) is a synthetic compound that has been studied in recent years for its potential applications in scientific research. It is a derivative of benzoic acid and is composed of two fluorine atoms, two oxygen atoms, and one nitro group. DFENB is widely used in research due to its stability and low toxicity, making it a suitable tool for laboratory experiments.
Mechanism of Action
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has been shown to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. Additionally, it has been shown to act as a substrate for various enzymes, allowing the enzymes to catalyze the reaction of the substrate.
Biochemical and Physiological Effects
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has been shown to be non-toxic and non-mutagenic in laboratory experiments. Additionally, it has been shown to have no adverse effects on the human body.
Advantages and Limitations for Lab Experiments
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has several advantages for lab experiments. It is non-toxic, stable, and has a low cost. Additionally, it is easily synthesized and can be used in a variety of research applications. However, 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has some limitations as well. It is not very soluble in water and has a limited shelf-life.
Future Directions
The future directions for 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid are numerous. It could be used to study the mechanism of action of various drugs, to study the effects of various environmental pollutants on the human body, to develop new inhibitors of enzymes, and to develop new substrates for enzymes. Additionally, 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid could be used to study the interaction between proteins and other molecules, to develop new drugs, and to develop new diagnostics.
Synthesis Methods
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid can be synthesized from benzoic acid and 2,2-difluoroethanol in a two-step reaction. In the first step, benzoic acid is nitrated with nitric acid, forming 3-nitrobenzoic acid. In the second step, the 3-nitrobenzoic acid is then reacted with 2,2-difluoroethanol, forming 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid. This reaction is highly efficient and can be completed in a few hours.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has been used in a variety of scientific research applications due to its low toxicity and stability. It has been used as a substrate for various enzymes, including lipases, esterases, and proteases. Additionally, 4-(2,2-Difluoroethoxy)-3-nitrobenzoic acid has been used as an inhibitor of enzymes, such as cytochrome P450 and tyrosinase. It has also been used to study the mechanism of action of various drugs and to study the effect of various environmental pollutants on the human body.
properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO5/c10-8(11)4-17-7-2-1-5(9(13)14)3-6(7)12(15)16/h1-3,8H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGJOVZTWKATIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.